N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-nitrobenzamide
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Overview
Description
“N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-nitrobenzamide” is a chemical compound with the molecular formula C20H15N3O4 . It is related to a class of compounds known as benzamides .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzamide group attached to a nitro group . The benzamide group consists of a benzene ring attached to an amide group, and the nitro group consists of a nitrogen atom bonded to two oxygen atoms .Scientific Research Applications
Anticonvulsant Activity
Research has identified certain derivatives of the compound of interest, such as N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, showing high anticonvulsive activity. These findings suggest that derivatives of the compound could be promising candidates for further preclinical studies in the development of new anticonvulsant drugs (I. Sych et al., 2018).
Antibacterial Properties
Synthesis and screening of derivatives such as ethyl 6-oxo-3-phenyl-1,6-dihydropyrano[3,2-e]indole-2-carboxylate have demonstrated significant antibacterial activity. This suggests the potential utility of structurally related compounds in the development of new antibacterial agents (A. Mir & V. Mulwad, 2009).
Physico-Chemical Characterization
Extensive physico-chemical studies on related compounds, such as N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide, provide valuable data on their sublimation, solubility, and distribution characteristics. These studies are crucial for understanding the pharmacokinetic properties and formulation design of potential drug candidates (M. Ol’khovich et al., 2017).
Organic Synthesis and Catalysis
The compound and its derivatives have been used in the synthesis of various heterocyclic structures, demonstrating the versatility of these molecules as intermediates in organic synthesis. For example, the synthesis of benzimidazole-functionalized Ni(II) and Hg(II) N-heterocyclic carbene complexes highlights the applicability of these compounds in catalysis and organic transformations (Guo‐Li Huang et al., 2011).
Future Directions
The future directions for research on this compound could include further investigation into its synthesis, chemical reactions, mechanism of action, and potential biological activities. Additionally, more detailed studies on its physical and chemical properties, as well as its safety and hazards, could be beneficial .
Properties
IUPAC Name |
N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4/c1-2-22-17-11-10-15(12-7-5-8-14(18(12)17)20(22)25)21-19(24)13-6-3-4-9-16(13)23(26)27/h3-11H,2H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZXDYVLVQJZMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)NC(=O)C4=CC=CC=C4[N+](=O)[O-])C=CC=C3C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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